molecular formula C7H15NS B1280664 3-Amino-2,2,4,4-tetramethylthietane CAS No. 80875-05-4

3-Amino-2,2,4,4-tetramethylthietane

Cat. No. B1280664
CAS RN: 80875-05-4
M. Wt: 145.27 g/mol
InChI Key: SGBKWNVYBHTKLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-2,2,4,4-tetramethylthietane is a chemical compound with the empirical formula C7H15NS . It is also known by other synonyms such as 2,2,4,4-Tetramethyl-3-thietanamine . It is typically sold in the form of a hydrochloride salt .


Molecular Structure Analysis

The molecular weight of 3-Amino-2,2,4,4-tetramethylthietane hydrochloride is 181.73 . The SMILES string representation of its structure is CC1(SC(C)(C1N)C)C.Cl .

Scientific Research Applications

Heterocyclic Compound Synthesis

  • Synthesis of Heterocyclic Compounds: The reaction of 2,2,4,4-tetrakis(trifluoromethyl)-1,3-dithietane with bifunctional compounds results in the formation of 2,2-bis(trifluoromethyl)-1,3-heterocyclic compounds, illustrating its role in synthesizing complex heterocycles (Kitazume & Ishikawa, 1974).

Biological Applications

  • Cancer Cell Labeling: A novel amino acid derivative synthesized for cancer cell labeling showed excellent stability in biological media. This compound could be used as an analogue in peptide modification, highlighting its potential in bioorthogonal labeling and peptide synthesis (Ni et al., 2015).

Organic Synthesis

  • Visible-Light-Catalyzed Annulations: A visible-light catalyzed annulation method for the synthesis of unsymmetrical tri-substituted amino-1,3,5-triazines from compounds like 1,1,3,3-tetramethylguanidines demonstrates its potential applications in organic, medicinal, and material chemistry (Guo et al., 2019).

Inclusion Properties in Chemistry

  • Unique Inclusion Behavior: Tetraaminothiacalixarene, a compound related to 3-Amino-2,2,4,4-tetramethylthietane, exhibits unique inclusion properties towards small organic molecules, indicating its potential in creating specific molecular interactions and structures (Morohashi et al., 2013).

Peptide Synthesis and Modification

  • Peptide Synthesis and Modification: 2-Aminothiophenes, a class of compounds related to 3-Amino-2,2,4,4-tetramethylthietane, have been used in the synthesis of peptides and exhibit significant biological activities, including antimicrobial and anti-inflammatory properties (Prasad et al., 2017).

Material Science Applications

  • Energetic Materials: The synthesis of tris(hydroxymethyl)aminomethane and its derivatives, closely related to 3-Amino-2,2,4,4-tetramethylthietane, highlights its potential in the development of less mechanically sensitive energetic materials (Myers et al., 2017).

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral, indicating that it can be harmful if swallowed . It’s also classified as a combustible solid .

properties

IUPAC Name

2,2,4,4-tetramethylthietan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NS/c1-6(2)5(8)7(3,4)9-6/h5H,8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGBKWNVYBHTKLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C(S1)(C)C)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10467943
Record name 3-AMINO-2,2,4,4-TETRAMETHYLTHIETANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10467943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-2,2,4,4-tetramethylthietane

CAS RN

80875-05-4
Record name 3-AMINO-2,2,4,4-TETRAMETHYLTHIETANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10467943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2,4,4-Tetramethyl-3-thietanamine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7F3GB4RDK8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Formamide (4.0 g, 89 mmol), 2,2,4,4-tetramethyl-3-oxothietane (1.0 g, 6933 mmol) and boric acid (100 mg) were combined in a Teflon lined Parr bomb which was heated for 15 hours in a 175° C. oil bath. The reaction was cooled and the light brown mixture taken up in water (40 ml). The aqueous solution was extracted with methylene chloride (4×20 ml) and the combined extracts dried (MgSO4) and evaporated under reduced pressure to a light brown oil (1.02 g). The residue was hydrolyzed and the hydrolyzate worked up according to the procedure of Example 1 to give the title product 650 mg (65%), verified by its 1H-NMR spectrum.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
100 mg
Type
reactant
Reaction Step Three
[Compound]
Name
Teflon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
40 mL
Type
solvent
Reaction Step Five
Yield
65%

Synthesis routes and methods II

Procedure details

Formamide (8.0 g, 178 mmol), 2,2,4,4-tetramethyl-3-oxothietane (1.0 g, 6.933 mmol) and aluminum chloride hexahydrate (100 mg) were placed in a Teflon lined Parr bomb and heated at 170° C. for 18 hours. The reaction was then cooled and taken up in water (20 ml). The aqueous solution was extracted with methylene chloride (3×20 ml), the extracts combined and concentrated under reduced pressure. The residue was refluxed with 1N HCl (20 ml) for 4 hours, the reaction cooled and washed with methylene chloride (2×20 ml). It was then brought to pH 14 by addition of 6N sodium hydroxide and extracted with the methylene chloride (3×20 ml). The combined extracts were dried (Na2SO4) and concentrated to give 0.600 g (60%) of title product, verified by its 1H-NMR spectrum.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
100 mg
Type
reactant
Reaction Step Three
[Compound]
Name
Teflon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
20 mL
Type
solvent
Reaction Step Five
Yield
60%

Synthesis routes and methods III

Procedure details

The 2,2,4,4-tetramethylthietan-3-one of Example 9, Step 1a, was converted to the corresponding oxime using hydroxylamine hydrochloride and sodium acetate by the procedure described in Example 12B of U.S. Pat. No. 4,411,925. The oxime (12.0 g., 0.045 moles) in 50 ml. of THF was added dropwise to a stirred suspension of LiAlH4 (6 g., 0.15 moles) in 50 ml. of THF at 0° C. After addition of the oxime was completed, the reaction mixture was allowed to warm to room temperature and was then refluxed for 1.5 hours. The reaction was carefully quenched by dropwise addition of 6 ml. of H2O, 6 ml. of 15% NaOH and 18 ml. of H2O. The quenched solution was filtered and the filtrate evaporated to give 8 g. of crude amine. The crude amine was purified by silica gel chromatography with 5% methanol/chloroform as the eluting solvent. Yield: 3.8 l g.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
oxime
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
oxime
Quantity
12 g
Type
reactant
Reaction Step Six
[Compound]
Name
oxime
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Nine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Amino-2,2,4,4-tetramethylthietane
Reactant of Route 2
3-Amino-2,2,4,4-tetramethylthietane
Reactant of Route 3
Reactant of Route 3
3-Amino-2,2,4,4-tetramethylthietane
Reactant of Route 4
3-Amino-2,2,4,4-tetramethylthietane
Reactant of Route 5
3-Amino-2,2,4,4-tetramethylthietane
Reactant of Route 6
3-Amino-2,2,4,4-tetramethylthietane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.